A Comprehensive Technical Guide to (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS: 551950-46-0)
A Comprehensive Technical Guide to (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS: 551950-46-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the development of targeted cancer therapies. This document is intended to be a practical resource, offering not just data, but also the scientific rationale behind the experimental procedures.
Introduction: The Strategic Importance of a Protected Pyridine
(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, also known by synonyms such as tert-butyl 4-methoxypyridin-2-ylcarbamate and 2-BOC-Amino-4-methoxypyridine, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure is deceptively simple, yet it combines two features of high strategic value in drug design: a substituted pyridine ring and a tert-butyloxycarbonyl (Boc) protecting group.
The pyridine moiety is a common scaffold in a vast array of bioactive molecules, offering a nitrogen-containing aromatic system that can engage in hydrogen bonding and other non-covalent interactions with biological targets. The methoxy group at the 4-position can enhance solubility and modulate the electronic properties of the ring, potentially influencing binding affinity to target proteins.[2]
The Boc group is one of the most widely utilized protecting groups for amines in organic synthesis.[3] Its purpose is to temporarily mask the reactivity of the amine functionality, allowing for selective chemical transformations at other positions of the molecule. The Boc group is prized for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions, a critical feature for multi-step synthetic campaigns.[3]
This strategic combination makes (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester a valuable intermediate for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The following table summarizes the key properties of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester.
| Property | Value | Source(s) |
| CAS Number | 551950-46-0 | [1][4][5] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1][4] |
| Appearance | White Solid | [5] |
| Melting Point | 124-127 °C | LookChem |
| Boiling Point (Predicted) | 291.8°C at 760 mmHg | LookChem |
| Density (Predicted) | 1.146 g/cm³ | LookChem |
| Solubility | The methoxy-pyridine moiety is noted to enhance solubility. | [2] |
| Storage Temperature | 0-5°C | [5] |
| MDL Number | MFCD05663515 | [1] |
| InChI Key | APPULKDYZGWMNP-UHFFFAOYSA-N | [5] |
Synthesis and Mechanism
The synthesis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a prime example of a Boc protection reaction, a cornerstone of modern organic synthesis. The following protocol is a detailed, self-validating procedure for the preparation of this compound from commercially available starting materials.
Experimental Protocol: Boc Protection of 2-Amino-4-methoxypyridine
This protocol is based on established methods for the Boc protection of aminopyridines, utilizing di-tert-butyl dicarbonate as the Boc source.
Materials:
-
2-Amino-4-methoxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-4-methoxypyridine (1.0 equivalent). Dissolve the starting material in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (Et₃N) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes. The triethylamine acts as a base to neutralize the acid generated during the reaction.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture. The slow addition helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester as a white solid.
Boc Protection Workflow Diagram
Caption: Workflow for the synthesis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester.
Mechanism of Boc Protection
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminopyridine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide anion and carbon dioxide, to form the stable carbamate product. The triethylamine acts as a base to deprotonate the positively charged nitrogen intermediate, driving the reaction to completion.
Applications in Drug Discovery and Development
The primary application of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is as a key intermediate in the synthesis of complex pharmaceutical agents, most notably kinase inhibitors.
Case Study: Pexidartinib (Turalio)
A prominent example of the utility of this compound is in the synthesis of Pexidartinib , an orally available small molecule tyrosine kinase inhibitor.[4] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[4]
In the synthesis of Pexidartinib, (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester serves as a crucial building block. The Boc-protected amine allows for other chemical modifications to be made to the pyridine ring or other parts of the molecule without interference from the reactive amine group. In the later stages of the synthesis, the Boc group is removed under acidic conditions to reveal the free amine, which can then be coupled with other fragments to complete the synthesis of the final drug molecule.
Caption: Simplified workflow illustrating the use of the title compound in Pexidartinib synthesis.
Mechanism of Action of Pexidartinib: Targeting the CSF-1R Pathway
Pexidartinib's therapeutic effect stems from its inhibition of the CSF-1R signaling pathway. CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[6][7][8] In certain cancers, the tumor microenvironment is rich in tumor-associated macrophages (TAMs), which can promote tumor growth and metastasis.[4]
By inhibiting CSF-1R, Pexidartinib blocks the signaling cascade that supports the survival and function of these TAMs, thereby altering the tumor microenvironment to be less hospitable for cancer cell growth.
Caption: Simplified diagram of the CSF-1R signaling pathway and the inhibitory action of Pexidartinib.
Conclusion
(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its well-defined physicochemical properties and the robust methodology for its synthesis make it a reliable and valuable tool for medicinal chemists. The critical role it plays in the synthesis of targeted therapies like Pexidartinib underscores its importance in the ongoing development of novel treatments for cancer and other diseases. This guide has provided a comprehensive overview of this key intermediate, from its synthesis to its application, to empower researchers in their pursuit of innovative therapeutic solutions.
References
-
CSF-1R signaling pathways and the effects of CSF-1R inhibitors. ResearchGate. Available at: [Link]
-
CSF-1 Receptor Signaling in Myeloid Cells. PubMed Central (PMC). Available at: [Link]
-
Colony stimulating factor 1 receptor. Wikipedia. Available at: [Link]
-
(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester. MySkinRecipes. Available at: [Link]
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